molecular formula C19H22N4O4 B2709161 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034318-91-5

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2709161
CAS No.: 2034318-91-5
M. Wt: 370.409
InChI Key: ICIZTFSBLSAEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone features a dihydrobenzodioxin core linked to a pyrrolidine ring substituted with a dimethylamino-pyrazine moiety.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22(2)16-10-20-11-17(21-16)27-13-6-7-23(12-13)19(24)14-4-3-5-15-18(14)26-9-8-25-15/h3-5,10-11,13H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIZTFSBLSAEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the pyrrolidin-1-yl group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced.

    Incorporation of the dimethylamino pyrazine moiety: This is typically done through an etherification reaction using suitable pyrazine derivatives and dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution reagents: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Structural Analogs

Dihydrobenzodioxin-Containing Compounds
  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride (): Shares the dihydrobenzodioxin core but replaces the pyrrolidine-pyrazine group with a pyrazole-amine. The amine group enhances hydrophilicity, whereas the target compound’s dimethylamino-pyrazine may improve solubility and electronic effects .
  • (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone (): Substitutes pyrrolidine with piperazine, altering ring size and basicity.
Pyrazine/Pyrazole Derivatives
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substitutedphenyl)methanone (): Features a benzodioxol (similar to dihydrobenzodioxin) and pyrazoline core.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Contains a nitrophenyl group and imidazopyridine core. The nitro group enhances electrophilicity, while the target compound’s dimethylamino group may act as a hydrogen-bond acceptor .

Key Observations :

  • Multi-component reactions () offer efficiency but may compromise yield.
  • The target compound’s synthesis likely involves coupling reactions, contrasting with chalcone-based pyrazoline syntheses ().

Physicochemical Properties

Compound Melting Point (°C) Solubility Predictors Key Functional Groups
Target Compound Not reported Moderate (dimethylamino, pyrazine) Dihydrobenzodioxin, pyrrolidine
Diethyl tetrahydroimidazopyridine 243–245 Low (nitrophenyl, cyano) Nitrophenyl, ester
1-(3,4-Dimethylphenyl)-2-pyrazoline 102–124 Low (methoxy/ethoxy groups) Pyrazoline, alkoxyphenyl
Piperazine-dihydrobenzodioxin Not reported High (piperazine’s basicity) Piperazine, dihydrobenzodioxin

Key Observations :

  • The dimethylamino group in the target compound may enhance solubility compared to methoxy/ethoxy analogs ().
  • Piperazine analogs () likely exhibit higher aqueous solubility due to basic nitrogen atoms.

Analytical Techniques

All compounds were characterized using:

  • 1H/13C NMR : For confirming substituent positions and ring structures (e.g., dihydrobenzodioxin protons at δ 6.7–7.7 ppm in ) .
  • FT-IR : Identified carbonyl (1680–1690 cm⁻¹) and amine stretches ().
  • Mass Spectrometry : HRMS () and EIMS () validated molecular weights.

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone , often referred to as a complex organic molecule, exhibits significant biological activity due to its unique structural features. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound consists of a dihydrobenzo[b][1,4]dioxin moiety combined with a pyrrolidine and a pyrazine derivative. This structural combination is hypothesized to influence its biological activity significantly.

Property Details
Molecular Formula C22H21N3O3
Molecular Weight 375.4 g/mol
CAS Number 2034387-17-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Studies indicate that structural modifications can enhance inhibitory potency against MAO-B with IC50 values reported as low as 8.19 µM for structurally related compounds .
  • Cellular Interaction : Empirical studies suggest that the compound may disrupt cellular integrity by targeting cell membranes, leading to cytotoxic effects in certain cancer cell lines .
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
  • Neuroprotective Effects : Some analogs have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: MAO-B Inhibition

A recent study evaluated the inhibition of MAO-B by compounds structurally related to our target molecule. The results indicated that specific substitutions on the dihydrobenzo[b][1,4]dioxin core significantly enhanced inhibitory activity. This suggests that similar modifications could be explored for optimizing our target compound's efficacy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of related pyrazole derivatives. These studies revealed that certain derivatives could disrupt bacterial cell membranes, leading to cell lysis and death. This highlights the potential application of our compound in developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.